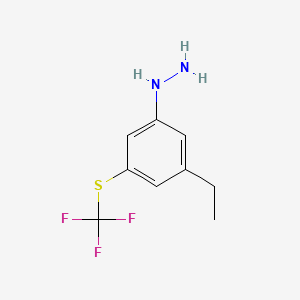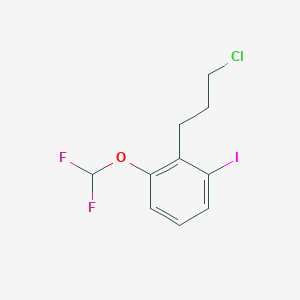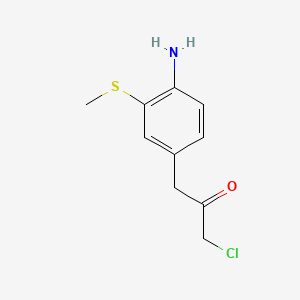
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one is an organic compound with a complex structure that includes bromomethyl, methylthio, and chloropropanone groups
Métodos De Preparación
The synthesis of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one typically involves multiple steps, starting from readily available precursors. One common synthetic route involves the bromination of a methylthio-substituted aromatic compound, followed by chlorination and subsequent reaction with a propanone derivative. The reaction conditions often require the use of strong acids or bases, elevated temperatures, and specific catalysts to ensure high yields and purity.
Industrial production methods may involve large-scale bromination and chlorination processes, utilizing continuous flow reactors to maintain consistent reaction conditions and improve efficiency. The choice of solvents, temperature control, and purification techniques are crucial to obtaining the desired product with minimal impurities.
Análisis De Reacciones Químicas
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one undergoes various chemical reactions, including:
Substitution Reactions: The bromomethyl group can participate in nucleophilic substitution reactions, where nucleophiles such as amines or thiols replace the bromine atom.
Oxidation and Reduction: The methylthio group can be oxidized to sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid. Reduction reactions can convert the carbonyl group to alcohols.
Addition Reactions: The carbonyl group in the propanone moiety can undergo addition reactions with nucleophiles, forming alcohols or other derivatives.
Common reagents used in these reactions include sodium hydroxide, lithium aluminum hydride, and various oxidizing agents. The major products formed depend on the specific reaction conditions and the nature of the reagents used.
Aplicaciones Científicas De Investigación
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one has several scientific research applications:
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Medicinal Chemistry: Researchers explore its potential as a building block for designing new drugs, particularly those targeting specific enzymes or receptors.
Biological Studies: The compound’s reactivity makes it useful in studying enzyme mechanisms and protein interactions.
Industrial Applications: It is used in the development of specialty chemicals and materials with unique properties.
Mecanismo De Acción
The mechanism of action of 1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one involves its interaction with various molecular targets. The bromomethyl group can form covalent bonds with nucleophilic sites on proteins or enzymes, potentially inhibiting their activity. The methylthio group may also participate in redox reactions, affecting cellular processes. The compound’s overall reactivity and ability to form stable intermediates make it a valuable tool in biochemical research.
Comparación Con Compuestos Similares
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one can be compared with similar compounds such as:
1-(2-(Chloromethyl)-4-(methylthio)phenyl)-1-chloropropan-2-one: Similar structure but with a chloromethyl group instead of bromomethyl, leading to different reactivity and applications.
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-propanone:
1-(2-(Bromomethyl)-4-(methylthio)phenyl)-1-chloropropane: The absence of the carbonyl group changes its reactivity and interaction with biological targets.
Propiedades
Fórmula molecular |
C11H12BrClOS |
|---|---|
Peso molecular |
307.63 g/mol |
Nombre IUPAC |
1-[2-(bromomethyl)-4-methylsulfanylphenyl]-1-chloropropan-2-one |
InChI |
InChI=1S/C11H12BrClOS/c1-7(14)11(13)10-4-3-9(15-2)5-8(10)6-12/h3-5,11H,6H2,1-2H3 |
Clave InChI |
FGIXHTDWYXDTDS-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C(C1=C(C=C(C=C1)SC)CBr)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.


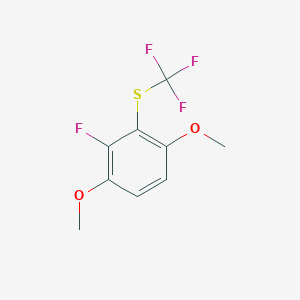
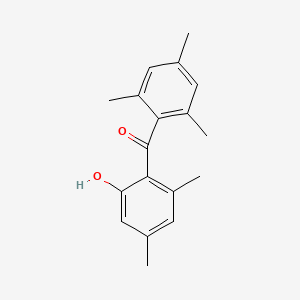
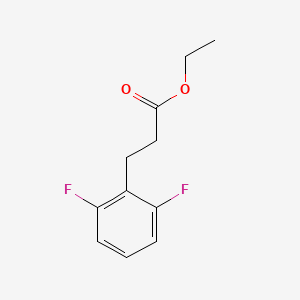
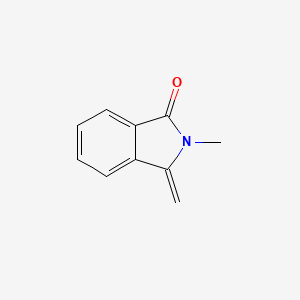
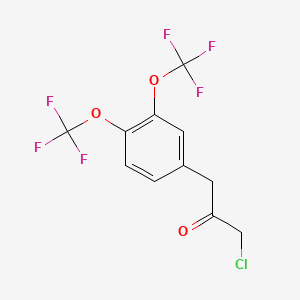
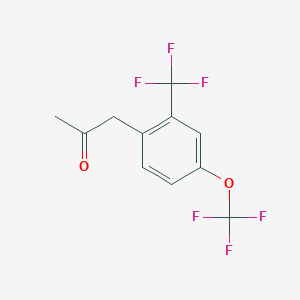
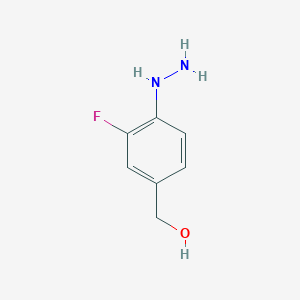
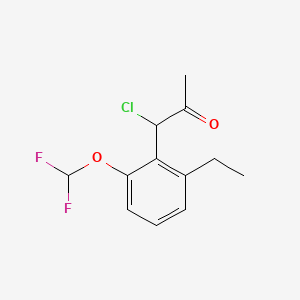
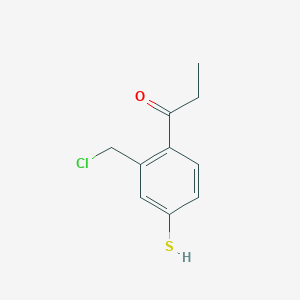
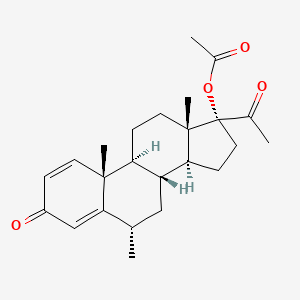
![Benzenecarboximidic acid, N-[(4-nitrophenyl)thio]-, ethyl ester](/img/structure/B14063949.png)
